molecular formula C8H8ClNO3 B8767605 Ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No.: B8767605
M. Wt: 201.61 g/mol
InChI Key: AYVCSLFFUTVMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a chloro substituent and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with a chloro-substituted aldehyde in the presence of a base, followed by cyclization to form the desired pyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
  • Ethyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate
  • Ethyl 5-iodo-6-oxo-1,6-dihydropyridine-2-carboxylate

Comparison: While these compounds share a similar core structure, the different substituents (cyano, bromo, iodo) impart distinct chemical and biological properties. For example, the presence of a cyano group may enhance the compound’s electron-withdrawing capability, affecting its reactivity and interaction with biological targets. The chloro substituent in ethyl 5-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 5-chloro-6-oxo-1H-pyridine-2-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)

InChI Key

AYVCSLFFUTVMGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C(=O)N1)Cl

Origin of Product

United States

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